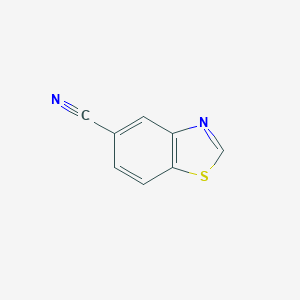

5-Benzothiazolecarbonitrile

Descripción general

Descripción

It is a white crystalline solid with a melting point of approximately 138-140°C and a boiling point of around 321.4°C . This compound is soluble in organic solvents such as ethanol, dimethyl ether, and benzene . It is widely used in organic synthesis as an intermediate or starting material and has applications in the synthesis of biologically active compounds, including drugs, pesticides, and dyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Benzothiazolecarbonitrile can be synthesized through various methods. One common method involves the reaction of benzothiazolone with cyanide . Another approach is the activation of the thiazole ring, followed by a substitution reaction to produce the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of commercially available reagents and follows green chemistry principles to minimize the formation of side products and reduce the use of toxic solvents . The process typically includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization .

Análisis De Reacciones Químicas

Types of Reactions: 5-Benzothiazolecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: It can undergo substitution reactions, particularly at the nitrogen or sulfur atoms in the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 5-benzothiazolecarbonitrile can be categorized as follows:

Chemistry

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds. It is also utilized as an intermediate in organic synthesis, allowing for the development of more complex chemical structures.

Biology

This compound is under investigation for its potential biological activities, particularly:

- Antimicrobial properties : Studies indicate that benzothiazole derivatives exhibit antibacterial activity by interacting with bacterial cells and plasmid DNA.

- Antitumor effects : Research has shown that this compound can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

The pharmacological activities of derivatives of this compound make them promising candidates for drug development. Notable applications include:

- Anticancer agents : Inhibiting metalloenzymes like carbonic anhydrase, which is overexpressed in tumors, leading to reduced tumor growth.

- Anti-inflammatory agents : Some derivatives have been identified as potential treatments for inflammatory diseases.

Industrial Applications

In industry, this compound is used in the production of:

- Dyes

- Pesticides

- Other industrial chemicals

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. A notable study assessed its effects on various cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | Breast Cancer | 12.5 | Inhibition of carbonic anhydrase |

| A549 | Lung Cancer | 15.0 | Induction of apoptosis |

| HCT116 | Colon Cancer | 10.0 | Cell cycle arrest at G2/M phase |

The data indicate that this compound exhibits significant anticancer activity across multiple cancer types, making it a candidate for further research and potential clinical applications.

Mecanismo De Acción

The mechanism of action of 5-Benzothiazolecarbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial growth and survival . These interactions disrupt essential biological processes, leading to the compound’s antimicrobial and other biological activities .

Comparación Con Compuestos Similares

- 2-Aminobenzothiazole

- 2-Mercaptobenzothiazole

- Benzothiazole

Comparison: 5-Benzothiazolecarbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to other benzothiazole derivatives. For example, 2-aminobenzothiazole and 2-mercaptobenzothiazole have amino and mercapto groups, respectively, which lead to different chemical behaviors and applications . The nitrile group in this compound allows for specific reactions and interactions that are not possible with other derivatives .

Actividad Biológica

5-Benzothiazolecarbonitrile, a member of the benzothiazole family, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a benzothiazole ring fused with a carbonitrile group, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, highlighting its anticancer, antibacterial, and anti-inflammatory effects, supported by case studies and research findings.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are known for their broad spectrum of biological activities. They exhibit properties such as anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal activities. The structural diversity of these compounds allows for various substitutions that enhance their biological efficacy. The mechanisms through which these compounds exert their effects often involve the inhibition of specific enzymes or pathways crucial for cell proliferation and survival .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound can inhibit the growth of various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of metalloenzymes such as carbonic anhydrase (CA), which is overexpressed in many tumors. By inhibiting CA, benzothiazole derivatives can disrupt the pH regulation within tumors, leading to reduced tumor growth and increased apoptosis .

- Case Studies : A study evaluated several benzothiazole derivatives against different cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Among these, compounds with hydroxyl substituents showed significant activity with GI50 values ranging from 0.4 to 0.57 µM . Another derivative exhibited IC50 values as low as 0.015 µM against HT29 colon cancer cells .

Antibacterial Activity

The antibacterial properties of this compound have also been extensively studied:

- Mechanism of Action : Benzothiazole derivatives have shown effectiveness against various bacterial strains by inhibiting bacterial enzyme activity or disrupting cell wall synthesis. The presence of electron-withdrawing groups at specific positions on the benzothiazole ring enhances this activity .

- Research Findings : In comparative studies, certain benzothiazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin. For example, one derivative demonstrated an MIC of 15.62 µg/ml against E. coli and Pseudomonas aeruginosa .

Anti-inflammatory Activity

In addition to anticancer and antibacterial effects, this compound has shown promising anti-inflammatory properties:

- Mechanism : The anti-inflammatory action is believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can reduce inflammation associated with various diseases .

- Case Studies : A study highlighted that certain benzothiazole derivatives could significantly reduce inflammation markers in vitro, demonstrating their potential as therapeutic agents in inflammatory diseases .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1,3-benzothiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWJUNXNZGVOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443643 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-57-3 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.